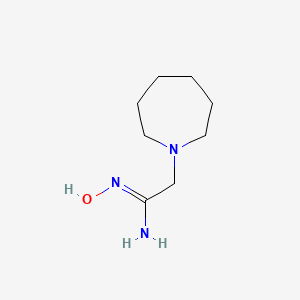

2-(azepan-1-yl)-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepanes are a class of organic compounds containing a seven-membered saturated ring with one nitrogen atom . They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of azepane derivatives often involves cyclization reactions . For example, the compound 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol has been synthesized experimentally using the Petasis reaction .

Molecular Structure Analysis

Azepanes have a seven-membered ring structure with one nitrogen atom . The exact structure of “2-(azepan-1-yl)-N’-hydroxyethanimidamide” would depend on the specific arrangement of the hydroxyethanimidamide group on the azepane ring.

Chemical Reactions Analysis

The chemical reactions involving azepanes can vary widely depending on the specific substituents attached to the azepane ring. For instance, azepanes can undergo reactions such as alkylation, acylation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives can vary widely depending on their specific structure. For example, 2-(1-Azepanyl)ethanol has a molecular weight of 143.23 g/mol and a density of 1.0±0.1 g/cm^3 .

Applications De Recherche Scientifique

Protein Kinase Inhibition

- Azepane derivatives have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, especially those with specific structural modifications, have shown significant inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).

Analysis of Azepane Isomers

- Research has been conducted to identify and analyze azepane isomers of certain compounds, demonstrating the importance of structural analysis in the identification of unregulated drugs (Nakajima et al., 2012).

Nonlinear Optical Properties

- Studies on the nonlinear optical (NLO) properties of azepane derivatives have been performed. These studies explore the electronic properties and potential applications of these compounds in optical technologies (Ulaş, 2020).

Interaction with Gold (III)

- The interaction of azepane derivatives with gold (III) has been investigated, suggesting potential applications in areas like catalysis and materials science (Darbinyan et al., 2022).

Conformational Energetics

- Research on the conformational energetics of azepane and its derivatives provides insights into the molecular behavior of these compounds, which is crucial for their applications in various fields (Freitas et al., 2014).

Glycosidase Inhibition

- Azepane structures have been studied for their role as glycosidase inhibitors, which is relevant in the development of treatments for diseases like diabetes (Martínez-Mayorga et al., 2004).

Synthesis and Ring Expansion

- Innovative methods for the synthesis and ring expansion of azepane derivatives have been developed, expanding the potential applications of these compounds in chemical synthesis (Wojaczyńska et al., 2012).

Azepanium Ionic Liquids

- Azepane has been used to synthesize a new family of room temperature ionic liquids. These have potential applications in green chemistry and industrial processes (Belhocine et al., 2011).

Drug Discovery

- Azepane-based motifs have significant pharmaceutical significance, with over 20 FDA-approved drugs containing azepane. They are used in treating various diseases and hold promise for the development of new therapeutic agents (Zha et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(azepan-1-yl)-N’-hydroxyethanimidamide is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .

Mode of Action

It is known to interact with its target, the 3-hydroxyacyl-coa dehydrogenase type-2

Biochemical Pathways

Given the role of its target enzyme in mitochondrial trna maturation , it can be inferred that the compound may influence related biochemical pathways.

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azepan-1-yl)-N'-hydroxyethanimidamide involves the reaction of 1-azepanamine with N'-hydroxyethanimidoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-azepanamine", "N'-hydroxyethanimidoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "1. Dissolve 1-azepanamine in a suitable solvent (e.g. dichloromethane) and cool the solution to 0-5°C.", "2. Slowly add N'-hydroxyethanimidoyl chloride to the solution while stirring.", "3. Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature.", "4. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "5. Purify the product by column chromatography or recrystallization." ] } | |

Numéro CAS |

98487-54-8 |

Formule moléculaire |

C8H17N3O |

Poids moléculaire |

171.24 g/mol |

Nom IUPAC |

2-(azepan-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10-12)7-11-5-3-1-2-4-6-11/h12H,1-7H2,(H2,9,10) |

Clé InChI |

FMLZDRMKPOUTQO-UHFFFAOYSA-N |

SMILES isomérique |

C1CCCN(CC1)C/C(=N\O)/N |

SMILES |

C1CCCN(CC1)CC(=NO)N |

SMILES canonique |

C1CCCN(CC1)CC(=NO)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

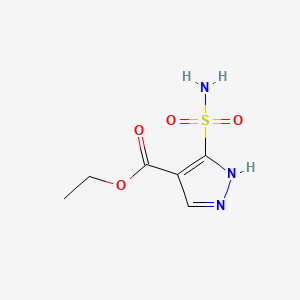

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)

![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)

![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)